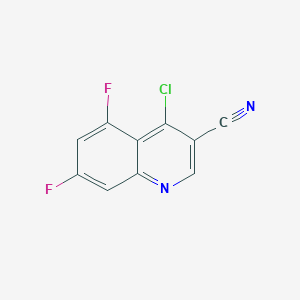

4-Chloro-5,7-difluoroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5,7-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCZKIKRRLOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016819-82-1 | |

| Record name | 4-chloro-5,7-difluoroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthetic pathway is a robust, multi-step process commencing with the readily available 3,5-difluoroaniline. The core of this synthesis lies in a Vilsmeier-Haack cyclization to construct the quinoline ring system, followed by an efficient conversion of a formyl intermediate to the target carbonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale preparation of this valuable compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic structures that form the core of a vast array of biologically active compounds and pharmaceuticals. Their presence in numerous natural products with pronounced physiological effects has spurred extensive research into the synthesis of novel quinoline-based molecules. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines the quinoline scaffold with the advantageous properties of fluorine substitution and a versatile carbonitrile functional group, making it a highly attractive building block for the discovery of new therapeutic agents.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be strategically achieved through a three-step sequence, as illustrated below. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core and a subsequent efficient functional group transformation to introduce the carbonitrile moiety.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-(3,5-difluorophenyl)acetamide

Rationale: The initial step involves the protection of the amino group of 3,5-difluoroaniline as an acetamide. This is a crucial transformation as the acetamido group serves as a directing group and is essential for the subsequent Vilsmeier-Haack cyclization. The reaction is a standard nucleophilic acyl substitution.

Protocol:

-

To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(3,5-difluorophenyl)acetamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Vilsmeier-Haack Cyclization to 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Rationale: This is the key ring-forming step, employing the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring of N-(3,5-difluorophenyl)acetamide, leading to cyclization and the formation of the 4-chloro-3-formylquinoline core.[1][2] The fluorine atoms at the 5 and 7-positions of the resulting quinoline are anticipated due to the ortho- and para-directing nature of the acetamido group.

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), place anhydrous dimethylformamide (DMF) (10 eq).

-

Cool the DMF to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (5 eq) dropwise with vigorous stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add N-(3,5-difluorophenyl)acetamide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 3: Conversion to this compound

Rationale: The final step involves the conversion of the 3-formyl group to the desired 3-carbonitrile. A mild and efficient one-pot method utilizing iodine in aqueous ammonia is proposed for this transformation. This method avoids the use of harsh or toxic reagents often employed for such conversions. The reaction is believed to proceed through an intermediate aldoxime which is then dehydrated in situ.

Protocol:

-

Dissolve 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

To this solution, add aqueous ammonia (30% solution) followed by the portion-wise addition of iodine (1.1 eq) at room temperature with stirring.

-

Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the dark iodine color and by TLC.

-

Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Data Presentation: Summary of Reaction Parameters

| Step | Reactants | Reagents and Solvents | Key Conditions | Expected Product |

| 1 | 3,5-Difluoroaniline, Acetyl chloride | Dichloromethane, Triethylamine | 0 °C to room temperature, 2-4 hours | N-(3,5-difluorophenyl)acetamide |

| 2 | N-(3,5-difluorophenyl)acetamide | Phosphorus oxychloride, Dimethylformamide | 0 °C to 90 °C, 4-6 hours, inert atmosphere | 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde |

| 3 | 4-Chloro-5,7-difluoroquinoline-3-carbaldehyde | Iodine, Aqueous ammonia, Tetrahydrofuran | Room temperature, 1-2 hours | This compound |

Conclusion

This technical guide outlines a logical and experimentally feasible synthetic route for the preparation of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this valuable heterocyclic building block. The insights into the reaction mechanisms and the detailed step-by-step procedures are intended to empower researchers in their efforts to explore the chemical space around the quinoline scaffold for the development of novel and impactful therapeutic agents.

References

- Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 47B(12), 1934-1938. [Link: Provided search result, no public URL available]

-

Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6424-6453. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

ResearchGate. Friedländer Quinoline Synthesis. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

Lee, J. H., et al. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o564. [Link]

-

Scite.ai. Friedländer Quinoline Synthesis. [Link]

- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link: Provided search result, no public URL available]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

ALFA CHEMICAL. N-(3,5-Difluorophenyl)acetamide. [Link]

-

ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]

-

International Journal of Chemical Studies. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile

Introduction to Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring is a key strategy in drug discovery to modulate the pharmacological profile of these compounds.[2] The introduction of substituents such as halogens and a carbonitrile group, as in the case of 4-chloro-5,7-difluoroquinoline-3-carbonitrile, can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby affecting its bioactivity.

The subject of this guide, this compound, presents a unique combination of functional groups:

-

4-Chloro Group: This group is a versatile handle for further synthetic modifications, particularly nucleophilic substitution reactions.

-

5,7-Difluoro Groups: The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.

-

3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and can participate in various chemical transformations.

A thorough structural analysis of this molecule is crucial for understanding its chemical reactivity, predicting its behavior in biological systems, and guiding the design of new derivatives.

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been reported, a plausible and efficient route can be designed based on the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4] The formyl group can then be converted to a nitrile.

Overall Synthetic Scheme

Sources

Substituted Quinoline-3-carbonitriles: A Technical Guide to Their Discovery, Significance, and Application in Drug Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2][3][4] Among its myriad derivatives, substituted quinoline-3-carbonitriles have emerged as a particularly compelling class of molecules. This guide provides a comprehensive technical overview of their journey from initial discovery to their current status as high-value pharmacophores. We will explore the strategic rationale behind their synthesis, delve into their significant impact as potent kinase inhibitors for cancer therapy, and provide detailed, field-tested protocols for their synthesis and biological evaluation. This document is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental insights.

The Emergence of a Privileged Scaffold: From Quinazolines to Quinoline-3-carbonitriles

The story of substituted quinoline-3-carbonitriles as modern therapeutic agents is intrinsically linked to the development of kinase inhibitors. A pivotal moment in this field was the discovery of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD-153035) by Parke-Davis in 1994, a potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] This breakthrough established the 4-anilino-quinazoline core as a viable template for kinase inhibition.

A critical observation by researchers at Wyeth propelled the next evolutionary step.[5] Analysis of homology models suggested that the nitrogen atom at position 3 (N-3) of the quinazoline ring was involved in binding a water molecule.[5] This led to the innovative hypothesis that replacing this nitrogen with a carbon atom bearing a strong electron-withdrawing group could mimic this interaction and preserve or enhance binding affinity. The nitrile (-CN) group was an ideal candidate for this bioisosteric replacement. This crucial insight gave rise to the 4-anilino-3-quinolinecarbonitrile scaffold, a novel framework that not only retained the desired inhibitory activity but also opened new avenues for modifying kinase selectivity.[5]

Synthetic Strategies: The Friedländer Annulation

The efficient construction of the quinoline core is paramount for exploring the structure-activity relationships (SAR) of its derivatives. While numerous methods exist, the Friedländer synthesis, first reported in 1882, remains a robust and versatile strategy for creating substituted quinolines.[6][7][8] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[6][8]

For the synthesis of quinoline-3-carbonitriles, a common variant involves reacting a 2-aminoaryl ketone with an activated acetonitrile derivative, such as ethyl cyanoacetate.[9] This approach allows for the direct installation of the critical carbonitrile group at the C-3 position.

Representative Synthetic Workflow

The logical flow from starting materials to a biologically active substituted quinoline-3-carbonitrile is a multi-step process requiring careful execution and validation at each stage.

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocol: Friedländer Synthesis

This protocol describes a general procedure for synthesizing a 4-substituted-quinoline-3-carbonitrile.

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Piperidine (0.2 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminoacetophenone (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.2 eq). Causality Note: Piperidine, a secondary amine, acts as a base catalyst to facilitate the initial Knoevenagel condensation between the ketone and the active methylene group of ethyl cyanoacetate.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted quinoline-3-carbonitrile. Self-Validation: The purity of the final compound must be confirmed by measuring its melting point and obtaining NMR and Mass Spectrometry data consistent with the expected structure.

The Significance of Substitution: Tuning Kinase Selectivity and Potency

The true power of the quinoline-3-carbonitrile scaffold lies in its amenability to substitution, which allows for the fine-tuning of its biological activity.[5] By varying the substituents on the 4-anilino group and the quinoline core, researchers have successfully shifted kinase specificity and dramatically enhanced potency.[5]

-

EGFR and HER2 Inhibition: Initial derivatives were potent inhibitors of EGFR.[5] Further modifications, such as the addition of specific groups at the 6 and 7 positions of the quinoline ring, led to the development of dual EGFR/HER2 inhibitors.[10] One such compound, Neratinib (HKI-272) , is an irreversible inhibitor that has been approved for the treatment of HER2-positive breast cancer.[10]

-

Src Kinase Inhibition: Altering the substitution pattern on the 4-anilino ring can switch the target preference from EGFR to other kinases like Src.[5] Appropriately substituted 4-anilinoquinoline-3-carbonitriles have demonstrated potent in vitro and in vivo activity as Src kinase inhibitors.[11][12] Further structural modifications, extending the core to a tricyclic benzo[g]quinoline-3-carbonitrile system, have yielded analogues with exceptional, subnanomolar potency against Src kinase.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological effect of these compounds is highly dependent on the nature and position of their chemical substituents.

Caption: Key structure-activity relationships (SAR).

Case Study: Potent Src Kinase Inhibitors

A series of 4-anilinobenzo[g]quinoline-3-carbonitriles demonstrated exceptional potency as Src kinase inhibitors. The structure-activity relationship largely mirrored that of the parent 4-anilinoquinoline-3-carbonitriles, with the C-8 position being optimal for attaching cyclic basic amine groups to enhance both enzyme and cellular activity.[11]

| Compound ID | Src Kinase IC₅₀ (nM) | Src-Transformed Fibroblast IC₅₀ (nM) | Reference |

| 17a | 0.15 | 10 | [12] |

| 17c | 0.23 | 25 | [12] |

| 17d | 0.28 | 35 | [12] |

| SKI-606 | 1.2 | 110 | [11] |

Note: IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Substituted quinoline-3-carbonitriles primarily function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[10] Overexpression or mutation of kinases like EGFR, HER2, and Src is a common driver of cancer.

By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes tumor growth and survival. Irreversible inhibitors, like Neratinib, contain a reactive group (a Michael acceptor) that forms a covalent bond with a cysteine residue near the ATP-binding site of EGFR and HER2, leading to sustained inhibition.[10]

Simplified EGFR/HER2 Signaling Pathway

Caption: Inhibition of EGFR/HER2 signaling cascade.

Protocol for Biological Evaluation: Cell Viability (MTT) Assay

To assess the cytotoxic or anti-proliferative activity of newly synthesized quinoline-3-carbonitriles, a cell viability assay is essential. The MTT assay is a standard colorimetric method for this purpose.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., BT474 for HER2-positive breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized quinoline-3-carbonitrile compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: This incubation period is critical to allow for sufficient formazan crystal formation by metabolically active cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value. Self-Validation: The results should be reproducible across multiple experiments, and the positive control should yield an IC₅₀ value within its expected range.

Future Directions and Conclusion

The journey of substituted quinoline-3-carbonitriles from a conceptual bioisostere to clinically approved drugs exemplifies the power of rational drug design. Their significance is firmly established, particularly in oncology, where they provide potent and selective tools to combat kinase-driven malignancies.[13][14]

Future research will likely focus on:

-

Expanding the Target Space: Applying the scaffold to inhibit other kinase families or even different enzyme classes.

-

Overcoming Resistance: Designing next-generation derivatives that are active against tumors that have developed resistance to existing inhibitors.

-

Hybrid Molecules: Incorporating the quinoline-3-carbonitrile core into hybrid molecules that possess dual mechanisms of action, potentially combining kinase inhibition with other anticancer strategies like DNA intercalation or apoptosis induction.[15][16]

References

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

-

Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) Kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports. Available at: [Link]

-

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-proliferative Agents. Letters in Drug Design & Discovery. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Friedlander synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ResearchGate. Available at: [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

The Chemistry of Quinolines. Chemical Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijmphs.com [ijmphs.com]

A Technical Guide to the Multifaceted Mechanisms of Action of Quinoline-Based Compounds

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] First identified in 1834, this "privileged scaffold" has been the foundation for a vast array of therapeutic agents due to its versatile structure and broad spectrum of pharmacological activities.[1][2] Quinoline-based compounds are integral to the treatment of malaria, bacterial infections, cancer, and viral diseases.[2][3] Their efficacy stems from the ability to engage with a diverse set of biological targets, often through distinct and highly specific mechanisms of action. This guide provides an in-depth exploration of these mechanisms, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and cellular consequences that define the therapeutic utility of this remarkable class of compounds.

Antimalarial Mechanism: Disrupting Heme Detoxification

The cornerstone of antimalarial chemotherapy for decades has been quinoline-containing drugs like chloroquine, quinine, and mefloquine.[4] Their primary mechanism of action targets a critical metabolic process within the malaria parasite, Plasmodium falciparum, during its blood stage.[4][5]

Core Mechanism: Inhibition of Hemozoin Biocrystallization

The parasite resides within the host's red blood cells, where it digests hemoglobin in an acidic food vacuole to acquire essential amino acids.[6][7] This process releases large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite as it generates reactive oxygen species and damages membranes.[4][8] To protect itself, the parasite has evolved a detoxification pathway where it biocrystallizes the toxic heme into an inert, insoluble polymer called hemozoin.[6][9][10]

Quinoline antimalarials exploit this pathway. As weak bases, they readily diffuse into the acidic food vacuole (pH 4.7-5.2) and become protonated.[6][8] This "ion trapping" concentrates the drug several thousand-fold within the organelle.[4][8] At these high concentrations, the quinoline drug, particularly chloroquine, binds to heme molecules, forming a complex that caps the growing hemozoin crystal.[6][7][9] This action effectively inhibits the heme polymerase enzyme responsible for the crystallization process, leading to the accumulation of toxic free heme.[8][11] The buildup of this toxic byproduct ultimately leads to oxidative damage, membrane disruption, and parasite death.[4][5][6]

While this is the principal mechanism for chloroquine, more lipophilic quinolines like mefloquine and quinine are not concentrated as extensively and may have alternative or additional sites of action.[4][5]

Visualization: Heme Detoxification Pathway Inhibition

Caption: Inhibition of hemozoin formation by chloroquine in the parasite's food vacuole.

Experimental Protocol: β-Hematin (Hemozoin) Inhibition Assay

This in vitro assay is fundamental for screening compounds that inhibit heme detoxification. It measures the formation of synthetic hemozoin (β-hematin) from a heme monomer solution.

-

Preparation of Reagents:

-

Prepare a 4 mM solution of hemin chloride in DMSO.

-

Prepare a 0.5 M sodium acetate buffer (pH 4.8).

-

Prepare test compounds (e.g., quinoline derivatives) at various concentrations in DMSO. Chloroquine is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

-

Add 10 µL of the test compound solution at the desired final concentration. Include wells for a positive control (chloroquine) and a negative control (DMSO vehicle).

-

Initiate the polymerization reaction by adding 100 µL of the 0.5 M sodium acetate buffer.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

-

Quantification of Inhibition:

-

After incubation, centrifuge the plate at 4000 rpm for 15 minutes.

-

Carefully discard the supernatant, which contains unreacted heme.

-

Wash the pellet (β-hematin) with 200 µL of DMSO to remove any residual unbound heme. Centrifuge and discard the supernatant.

-

Dissolve the final β-hematin pellet in 200 µL of 0.1 M NaOH to convert it back to soluble heme monomers.

-

Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the negative control. The causality is clear: a lower absorbance in the presence of the compound indicates less β-hematin was formed, signifying inhibition.

-

Antibacterial Mechanism: Targeting DNA Topoisomerases

The quinolone class of antibiotics, particularly the fluoroquinolones (e.g., ciprofloxacin, levofloxacin), are broad-spectrum agents that act by directly inhibiting bacterial DNA synthesis.[12][13] Their targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[14][15][16]

Core Mechanism: Corrupting Enzyme Function

Bacterial chromosomes are maintained in a supercoiled state, a process managed by DNA gyrase and topoisomerase IV to allow for replication and transcription.[17] These enzymes work by creating transient double-stranded breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[12]

Quinolones do not simply inhibit this process; they act as "topoisomerase poisons."[18][19] They bind to the enzyme-DNA complex and stabilize it at the point where the DNA is cleaved.[15][20] This creates a stable, ternary quinolone-enzyme-DNA complex that blocks the movement of replication forks and transcription machinery.[14][19] The stalled replication forks can collapse, converting the transient breaks into permanent, lethal double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately leads to cell death.[12][15]

-

Target Specificity: In many Gram-negative bacteria, DNA gyrase is the primary and more sensitive target.[14][20] In many Gram-positive bacteria, topoisomerase IV is the primary target.[12][14] This differential sensitivity contributes to the spectrum of activity.

-

Selective Toxicity: Mammalian cells have a topoisomerase II enzyme that is structurally different and significantly less susceptible to inhibition by quinolones, which accounts for the selective toxicity of these drugs against bacteria.[17]

Visualization: Quinolone Inhibition of Bacterial Topoisomerases

Caption: Quinolines employ multiple mechanisms to induce cancer cell death.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to assess the inhibition of a specific protein kinase, a primary mechanism for many quinoline anticancer agents.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product. Detection can be luminescence-based (measuring remaining ATP) or fluorescence/radioactivity-based (measuring phosphorylated substrate). The following uses a luminescence (ADP-Glo™) format.

-

Reagents:

-

Purified recombinant kinase of interest (e.g., EGFR, Src).

-

Specific substrate peptide for the kinase.

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).

-

ATP solution at a concentration near the Kₘ for the kinase.

-

Test quinoline compounds in DMSO. Staurosporine or a known specific inhibitor is used as a positive control.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Procedure:

-

In a white, opaque 384-well plate, add the test compound at various concentrations.

-

Add the kinase and its specific substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. This reagent also contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

A higher luminescent signal corresponds to more ADP produced, meaning higher kinase activity.

-

Inhibitors will reduce the signal in a dose-dependent manner.

-

The results are used to calculate IC₅₀ values, providing a quantitative measure of the compound's potency against the target kinase. This self-validating system directly links compound presence to a reduction in enzymatic product (ADP).

-

Antiviral Mechanism: Blocking Viral Entry and Replication

The antiviral activity of quinoline derivatives is diverse and often virus-specific. The mechanisms generally involve interference with the viral life cycle, from entry into the host cell to replication of the viral genome.

Core Mechanisms

-

Inhibition of Endosomal Acidification: This is the classic antiviral mechanism attributed to chloroquine. [6]Many enveloped viruses (e.g., Influenza, Dengue, Coronaviruses) enter host cells via endocytosis. [6][21]The release of the viral genome into the cytoplasm requires a drop in pH within the endosome to trigger conformational changes in viral proteins. [10]As a weak base, chloroquine accumulates in these acidic organelles and raises their pH. [6][10]This pH increase prevents the necessary fusion step between the viral and endosomal membranes, trapping the virus within the endosome and blocking infection. [6]

-

Inhibition of Viral Enzymes: More targeted quinoline antivirals are being developed to inhibit specific viral enzymes essential for replication. For example, novel quinoline derivatives have been designed to act as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for processing viral polyproteins and evading the host immune response. [22]Other quinoline compounds have shown inhibitory activity against the NS5B polymerase of the Hepatitis C virus. [21]

Visualization: Inhibition of pH-Dependent Viral Entry

Caption: Chloroquine blocks viral infection by raising endosomal pH, preventing genome release.

Summary of Quantitative Data

The potency of quinoline-based compounds varies significantly depending on the specific derivative, target, and disease context. The following table provides representative inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values for illustrative compounds across different mechanisms.

| Compound Class/Example | Target Organism/Cell Line | Primary Target/Mechanism | Representative IC₅₀/GI₅₀ | Reference |

| Chloroquine | Plasmodium falciparum | Heme Polymerase | ~20 nM (sensitive strains) | [5][6] |

| Ciprofloxacin | Escherichia coli | DNA Gyrase | ~0.015 µg/mL | [17] |

| Camptothecin | Human Cancer Cells (e.g., Colon) | Topoisomerase I | ~50-100 nM | [3][23] |

| Lenvatinib | Multiple Cancer Cell Lines | VEGFR, FGFR, PDGFR (Kinases) | ~1-5 nM | [24] |

| Pim-1 Inhibitor (Compound 5) | Prostate Cancer (PC-3) | Pim-1 Kinase | 1.29 µM | [25] |

| Jun13296 | SARS-CoV-2 | Papain-like Protease (PLpro) | ~30 nM | [22] |

References

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-40.

- Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale, 15(37), 1843-7.

- Hooper, D. C. (2001). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565-1574.

- Various Authors. (n.d.). Mechanism of action of quinoline drugs.

- Tiwari, R. K., Singh, D., & Singh, J. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery, 19(1).

- Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.

- Wikipedia contributors. (n.d.). Chloroquine. In Wikipedia.

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.

- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5656.

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.

- Patsnap Synapse. (2024).

- Bisacchi, G. S. (2015). Quinolone antibiotics. MedChemComm, 6(5), 744-789.

- Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58, 6-10.

- Pharmacy Freak. (2025). Mechanism of Action of Chloroquine.

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.

- Martinez, R., et al. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 21(1), 26-33.

- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.

- Patel, D. K., & Kumar, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2).

- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

- BenchChem. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.

- Adejayan, A. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(28), 17823-17849.

- Parveen, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038.

- Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 120-129.

- Khan, I., et al. (2022).

- Pommier, Y. (2006). Topoisomerases as anticancer targets.

- News-Medical. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2.

- Loaiza, A., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 689.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroquine - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 11. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. ijmphs.com [ijmphs.com]

spectroscopic data (NMR, IR, MS) for C10H3ClF2N2

An In-Depth Technical Guide to the Spectroscopic Characterization of C10H3ClF2N2 Isomers

Preamble: The Challenge of the Unknown

In the landscape of drug discovery and materials science, researchers are frequently presented with novel molecules whose structures are yet to be determined. The molecular formula C10H3ClF2N2 represents such a challenge. It suggests a complex, highly substituted, and electron-deficient aromatic system, rich in functionality but sparse in protons. A simple database search for this exact formula is unlikely to yield a complete, verified set of spectroscopic data for all possible isomers.

This guide, therefore, deviates from a simple data repository. Instead, it serves as a strategic whitepaper, detailing the multi-faceted spectroscopic approach required to unambiguously elucidate the structure of a given C10H3ClF2N2 isomer. We will proceed with the logic of a senior application scientist: starting with the foundational information derived from the molecular formula, we will build a self-validating analytical workflow using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) techniques. Our focus will be on the causality behind experimental choices and the synergistic interpretation of the resulting data.

Initial Analysis: Deconstructing the Molecular Formula

The first step in any structural elucidation is a thorough analysis of the molecular formula itself.

C₁₀H₃ClF₂N₂

-

Degree of Unsaturation (DoU): Applying the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is the number of halogens, we get: DoU = 10 + 1 - (3/2) - (3/2) + (2/2) = 11 - 1.5 - 1.5 + 1 = 9

A DoU of 9 indicates a highly unsaturated system, strongly suggesting the presence of an aromatic core and additional π-bonds. A naphthalene ring (C₁₀H₈) has a DoU of 7, and a benzene ring (C₆H₆) has a DoU of 4. The presence of two nitrogen atoms, combined with the high DoU, strongly points towards two nitrile (-C≡N) functional groups, as each contributes two degrees of unsaturation.

-

Plausible Core Structures: The formula is consistent with a chloro-difluoro-dicyano-substituted aromatic backbone. Given the C₁₀ formula, a likely candidate is a derivative of phthalonitrile (1,2-dicyanobenzene) or a related dicyanobenzene isomer, where the remaining three hydrogens, one chlorine, and two fluorines are arranged around the ring.

Part I: Mass Spectrometry – Confirming Composition and Probing Fragmentation

Mass spectrometry provides the foundational evidence of a molecule's identity: its mass and elemental composition. For a halogenated compound, it offers immediate, diagnostic clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Method: Electron Ionization (EI) is the preferred initial method. Its high energy (~70 eV) produces a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.[1]

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is critical for achieving the high mass accuracy required to confirm the elemental formula.

-

Sample Preparation: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500 to capture the molecular ion and all significant fragments.

Expected Data & Interpretation

For any isomer of C₁₀H₃ClF₂N₂, the mass spectrum is expected to reveal:

-

Molecular Ion Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display a characteristic M⁺˙ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[2] This immediately confirms the presence of a single chlorine atom.

-

High-Resolution Mass: HRMS will provide the exact mass of the molecular ion. The calculated monoisotopic mass for C₁₀H₃³⁵ClF₂N₂ is 235.9983 u. An experimental mass measurement within 5 ppm of this value provides unequivocal confirmation of the elemental formula.

-

Fragmentation Pathways: The stability of the aromatic core will result in a prominent molecular ion peak.[3][4] Key fragmentation pathways will involve the loss of the substituents:

-

Loss of Cl: A peak at [M-35]⁺ and [M-37]⁺.

-

Loss of CN: A peak at [M-26]⁺.

-

Loss of F: A peak at [M-19]⁺, though loss of Cl is often more favorable.

-

The relative abundance of these fragment ions can provide clues about the substitution pattern, although this is less definitive than NMR data.

Part II: Infrared Spectroscopy – A Rapid Scan for Functional Groups

Infrared (IR) spectroscopy is a fast, non-destructive technique perfect for identifying key functional groups. Its power lies in confirming the presence of the nitrile groups predicted from the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

Expected Data & Interpretation

The IR spectrum provides a clear fingerprint of the molecule's vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Causality |

| ~2240 - 2220 | C≡N Stretch (Nitrile) | Intense, sharp peak. This is the most diagnostic signal.[5][6] Its position is slightly lower than in saturated nitriles due to electronic conjugation with the aromatic ring, which weakens the C≡N bond.[5][7] |

| ~3100 - 3000 | Aromatic C-H Stretch | Weak to medium intensity peaks. The paucity of C-H bonds (only 3) will make these signals less prominent. |

| ~1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks of variable intensity, characteristic of the aromatic skeleton. The specific pattern can hint at the substitution pattern. |

| ~1400 - 1000 | C-F Stretch | Strong, sharp absorptions. The exact position is sensitive to the aromatic environment. |

| ~850 - 650 | C-Cl Stretch | Medium to strong absorption in the fingerprint region. |

| ~900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong peaks whose positions are highly indicative of the number of adjacent hydrogen atoms on the ring, providing valuable clues to the substitution pattern. |

The definitive observation of the intense C≡N stretch around 2230 cm⁻¹ validates our initial hypothesis derived from the degree of unsaturation.

Part III: NMR Spectroscopy – The Definitive Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a complex molecule like C₁₀H₃ClF₂N₂, a multi-pronged NMR strategy is not just beneficial; it is essential.

General Experimental Protocols

-

Solvent Selection: A deuterated solvent that fully dissolves the compound is required. Acetone-d₆ or DMSO-d₆ are common choices for polar, aromatic compounds.

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving complex coupling patterns.

-

Standard Experiments: The core suite of experiments will include ¹H, ¹³C{¹H}, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC).

¹H NMR: Probing the Proton Environment

With only three protons, the ¹H NMR spectrum will be relatively simple in terms of the number of signals but potentially complex in its splitting patterns.

-

Expected Chemical Shifts: The protons are attached to a highly electron-withdrawn aromatic ring. The combined deshielding effects of the two nitrile groups, two fluorine atoms, and one chlorine atom will shift the proton signals significantly downfield, likely in the 7.5 - 8.5 ppm range.[8][9]

-

Splitting Patterns (J-Coupling): The observed multiplicity of each signal reveals the number of neighboring protons.

-

ortho-coupling (³JHH): 7-10 Hz

-

meta-coupling (⁴JHH): 2-3 Hz

-

para-coupling (⁵JHH): <1 Hz (often not resolved) The pattern of doublets, triplets, or doublet of doublets is dictated entirely by the substitution pattern on the ring. Protons will also exhibit coupling to fluorine atoms (JHF), which can further split the signals. ortho-coupling (³JHF) is typically 8-10 Hz, while meta-coupling (⁴JHF) is smaller, around 5-7 Hz.

-

¹⁹F NMR: A Direct View of the Fluorine Atoms

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for fluorinated compounds.[10][11]

-

Expected Chemical Shifts: For fluoroaromatic compounds, shifts typically appear between -100 and -160 ppm (relative to CFCl₃).[12][13] The exact shift is highly sensitive to the nature and position of the other ring substituents.

-

Number of Signals: The number of signals indicates the number of chemically non-equivalent fluorine environments. If the two fluorine atoms are in equivalent positions (e.g., due to molecular symmetry), a single signal will be observed. If they are in different environments, two signals will be seen.

-

Splitting Patterns:

-

¹H-¹⁹F Coupling: Each ¹⁹F signal will be split by any nearby protons, providing crucial connectivity information.

-

¹⁹F-¹⁹F Coupling: If the two fluorine atoms are non-equivalent, they may couple to each other. The magnitude of JFF depends on their proximity.

-

¹³C{¹H} NMR: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone but presents a unique challenge and opportunity due to the presence of fluorine.

-

Expected Chemical Shifts:

-

Aromatic Carbons (C-H & C-X): 110 - 160 ppm. Carbons directly bonded to fluorine will be significantly downfield and show very large one-bond C-F coupling.

-

Nitrile Carbons (C≡N): ~110 - 125 ppm.[14] These signals are often of lower intensity due to their long relaxation times.

-

-

The Power of ¹³C-¹⁹F Coupling: Standard ¹³C spectra are proton-decoupled, but C-F coupling remains, turning these signals into powerful diagnostic tools.[15][16][17]

-

¹JCF (one-bond): Very large, typically 240-260 Hz, resulting in a widely split doublet for each carbon directly attached to a fluorine.[18]

-

²JCF (two-bond): Smaller, ~15-25 Hz.

-

³JCF (three-bond): ~5-10 Hz. Observing these couplings is fundamental to placing the fluorine atoms on the aromatic ring relative to each carbon. Acquiring the spectrum with sufficient signal-to-noise to see the full multiplets is critical.[18][19]

-

2D NMR: Unambiguously Connecting the Pieces

For a molecule with many quaternary carbons and complex substitution, 2D NMR is essential for assembling the final structure.

dot digraph "Structural_Elucidation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} "Workflow for Spectroscopic Elucidation"

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a simple but vital step to assign the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing the HMBC spectrum, one can:

-

See a correlation from a proton to the nitrile carbons (³JCH), definitively placing the -CN groups relative to the protons.

-

See correlations to the carbons bearing the Cl and F atoms, which are otherwise "silent" in the ¹H spectrum.

-

Piece together the entire substitution pattern by creating a self-consistent map of all long-range C-H connections.

-

Part IV: Synthesizing the Data – A Hypothetical Case Study

Let us assume our unknown isomer is 4-Chloro-3,6-difluoro-1,2-dicyanobenzene .

dot digraph "HMBC_Correlations" { graph [fontname="Helvetica", label="Key HMBC Correlations for a Hypothetical Isomer", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#4285F4", arrowhead=vee];

} "HMBC correlations mapping connectivity"

-

MS: Confirms C₁₀H₃ClF₂N₂ via exact mass and a 3:1 M⁺˙/M+2 ratio.

-

IR: Shows a sharp peak at ~2235 cm⁻¹ (C≡N) and strong C-F bands.

-

¹H NMR: Would show a single signal for H5 (as H3 is replaced by F). This signal would be split by the adjacent fluorine at C6 (a doublet, ³JHF ≈ 8 Hz) and the more distant fluorine at C3 (a smaller doublet, ⁴JHF ≈ 5 Hz), appearing as a doublet of doublets.

-

¹⁹F NMR: Would show two distinct signals, one for F3 and one for F6, as they are in different chemical environments. Each would be split by H5.

-

¹³C{¹H} NMR: Would show 10 distinct carbon signals (assuming no accidental overlap). C3 and C6 would be large doublets (¹JCF ≈ 250 Hz). C1, C2, C4, and C5 would also be split by smaller ²JCF or ³JCF couplings. The two nitrile carbons would appear around 115 ppm.

-

HMBC: The single proton H5 would show correlations to C4 and C6 (²JCH) and to C1 and C3 (³JCH). This pattern of correlations, combined with the C-F coupling data, would allow for the unambiguous assembly of the entire substitution pattern, confirming the proposed structure.

Conclusion

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Wehrli, F. W., & Wirthlin, T. (1976). Interpretation of Carbon-13 NMR Spectra. Heyden. [https://www.rsc.org/shop/books/1976/9780855012 interpretación-de-carbon-13-nmr-spectra.asp]([Link] interpretación-de-carbon-13-nmr-spectra.asp)

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

-

Su, M., & Fäcke, T. (2021). The Art of Structure Elucidation—How NMR Spectroscopy Can Help Solve Challenging Problems. Magnetic Resonance, 2(2), 547-565. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327. [Link]

-

Das, K. G., & James, E. P. (1986). Organic Mass Spectrometry: Principles and Applications. Oxford & IBH Publishing. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]

-

University of Regensburg. (n.d.). Chemical Shifts. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. azom.com [azom.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. acdlabs.com [acdlabs.com]

- 19. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

introduction to Friedländer synthesis for quinoline derivatives

An In-Depth Technical Guide to the Friedländer Synthesis of Quinolines

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are central to a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern anticancer agents and broad-spectrum antibiotics.[2][3] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate with DNA and participate in hydrogen bonding, make it a cornerstone of drug design.[2][4] Consequently, robust and versatile synthetic methodologies for accessing functionalized quinolines are of paramount importance to researchers in drug development.

Among the classical methods for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes reactions, the Friedländer synthesis remains one of the most direct and adaptable approaches.[5][6] First reported by Paul Friedländer in 1882, this reaction provides a convergent pathway to construct the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[6][7] This guide offers a comprehensive exploration of the Friedländer synthesis, from its core mechanism to modern catalytic advancements and practical applications in the laboratory.

The Core Reaction: Mechanism and Principles

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration.[5] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound possessing an α-methylene group, catalyzed by either acid or base.[8][9]

Reactants:

-

The Amino Component: Typically a 2-aminobenzaldehyde, 2-aminoacetophenone, or 2-aminobenzophenone, which can bear a wide range of substituents on the aromatic ring.[10]

-

The Methylene Component: A ketone or aldehyde with at least one hydrogen atom on the carbon adjacent to the carbonyl group (an enolizable carbonyl).[11]

Catalysis: The reaction's versatility is highlighted by the broad range of effective catalysts.

-

Base Catalysis: Traditional conditions use bases like sodium hydroxide, potassium hydroxide, or piperidine, often in alcoholic solvents under reflux.[12]

-

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., In(OTf)₃, SnCl₂, Y(OTf)₃) are widely used to promote the condensation.[7][13][14]

The Mechanistic Debate

Two primary mechanistic pathways are proposed for the Friedländer synthesis, and the operative pathway can depend on the specific reactants and reaction conditions.[7][10]

-

Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization via imine formation (a Schiff base intermediate) and subsequent dehydration to yield the aromatic quinoline ring.[8][15]

-

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the ketone. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration.[7][9]

Recent studies suggest that under the commonly employed strong acid or base conditions, the initial slow step is the intermolecular aldol condensation.[10][15]

Caption: Competing mechanisms of the Friedländer synthesis.

Scope, Limitations, and Modern Solutions

While powerful, the classical Friedländer synthesis has limitations that have driven significant innovation.

-

Harsh Conditions: Traditional methods often require high temperatures and strong acids or bases, which can limit functional group tolerance and decrease yields, especially on a larger scale.[8]

-

Regioselectivity: The use of unsymmetrical ketones can lead to a mixture of regioisomeric products, posing a significant purification challenge.[8][10] For instance, the reaction of 2-aminobenzophenone with an unsymmetrical ketone like 2-butanone could yield both 2,3-dimethyl-4-phenylquinoline and 2-ethyl-4-phenylquinoline. β-ketoesters and 1,3-diketones are notable exceptions, reacting regioselectively to give 2,3-disubstituted products.[10]

-

Substrate Availability: Many substituted 2-aminobenzaldehydes are unstable or not commercially available.[16]

To address these challenges, a multitude of modern catalytic systems and reaction conditions have been developed.

| Catalyst Type | Examples | Typical Conditions | Advantages & Rationale |

| Brønsted Acids | p-TsOH, H₂SO₄, Nafion | Solvent-free, Microwave | Simple, effective proton source to activate carbonyls.[17] |

| Lewis Acids | In(OTf)₃, Bi(OTf)₃, Nd(NO₃)₃·6H₂O | Solvent-free, 60-120°C | Coordination to carbonyl oxygen enhances electrophilicity.[14][17] |

| Heterogeneous | Zeolites, Amberlyst-15, Sulfated Polyborate | Reflux in EtOH, Solvent-free | Ease of catalyst recovery and reuse, aligning with green chemistry.[2][8] |

| Nanocatalysts | Magnetic Nanoparticles (e.g., Fe₃O₄) | Solvent-free, 100-120°C | High surface area for increased activity, magnetic recovery.[5][18] |

| Ionic Liquids | [bmim]HSO₄, [Hmim]TFA | 80-120°C | Act as both solvent and catalyst, often recyclable.[8][18] |

| Photocatalysts | Organic Dyes (Visible Light) | Room Temperature | Mild conditions, utilizes light energy to drive the reaction.[17] |

These modern approaches often enable the reaction to proceed under milder conditions, with shorter reaction times, higher yields, and improved selectivity, making the Friedländer synthesis more amenable to complex molecule synthesis and high-throughput screening.[18]

Variations and Strategic Applications

The core principles of the Friedländer reaction have been extended to several powerful named reactions and one-pot strategies.

-

Pfitzinger Reaction: An important variation that uses isatin or isatic acid as the starting material instead of a 2-aminoaryl carbonyl. It condenses with a carbonyl compound to produce quinoline-4-carboxylic acids.[7][10]

-

Niementowski Quinoline Synthesis: This variant involves the reaction of anthranilic acid with a carbonyl compound to yield 4-hydroxyquinoline derivatives.[6][10]

-

One-Pot Domino Reactions: A highly practical modification addresses the instability of 2-aminoaryl aldehydes by generating them in situ. The process starts with a stable 2-nitroaryl aldehyde, which is reduced (e.g., using iron powder and HCl) in the same pot, immediately followed by the Friedländer condensation with a methylene partner.[16][19][20] This avoids the isolation of the often-unstable intermediate and improves overall efficiency.[21]

These strategies have been instrumental in the synthesis of complex natural products and pharmaceutical agents. For example, the Friedländer synthesis was a key step in the enantiospecific synthesis of the alkaloid (+)-eucophylline and is used to construct the core of camptothecin analogues, which are potent anticancer agents.[3][8]

Experimental Protocol: One-Pot Synthesis of 2-Phenylquinoline

This protocol details a robust and scalable one-pot Friedländer synthesis starting from 2-nitrobenzaldehyde and acetophenone, adapted from established methodologies.[19][20] This approach is representative of modern, efficient variations of the classical reaction.

Caption: General workflow for a one-pot Friedländer synthesis.

Materials and Equipment

-

Reagents: 2-Nitrobenzaldehyde, Acetophenone, Iron powder (fine mesh), Ethanol (EtOH), 0.1 N Hydrochloric Acid (HCl), Potassium Hydroxide (KOH), Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Step-by-Step Procedure

-

Reduction Step:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol), iron powder (2.23 g, 40.0 mmol, 4 equiv), and ethanol (20 mL).

-

Begin stirring the suspension and add 0.1 N aqueous HCl (2.0 mL, 0.2 mmol, 0.02 equiv).

-

Attach a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 40-60 minutes. The reaction progress (disappearance of the starting material) can be monitored by Thin Layer Chromatography (TLC). The color of the mixture will typically change from yellow to dark brown/black.

-

-

Condensation Step:

-

After the reduction is complete, add acetophenone (1.32 g, 11.0 mmol, 1.1 equiv) to the reaction mixture.

-

Carefully add solid potassium hydroxide (1.12 g, 20.0 mmol, 2.0 equiv).

-